molecular formula C15H9ClF3N3O2 B2968531 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 861210-70-0

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one

Cat. No. B2968531
CAS RN: 861210-70-0
M. Wt: 355.7
InChI Key: CXCUUVINQVDKEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxadiazepine and pyridine rings likely contribute to the compound’s rigidity and planarity. The electronegative trifluoromethyl group could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups and the conditions under which it is stored or used. For example, the pyridine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one involves complex chemical reactions, including condensation, methylation, hydrogenolysis, and cyclization. These synthesis processes are critical for creating key intermediates used in the development of pharmaceuticals and other chemical entities. For instance, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, showcases the intricate steps and optimizations required in the synthesis of complex molecules (Z. Xiu-lan, 2009).

Molecular Interactions and Conformations

Studies on molecular conformations and hydrogen bonding provide insights into the behavior of molecules in different dimensions, which is essential for understanding their chemical and physical properties. Research on tetrahydro-1H-pyrazolo[4,3-c]pyridines reveals the significance of molecular conformations and the impact of substituents on the molecule's properties, demonstrating the complexity of chemical interactions (B. K. Sagar et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and other properties. Based on its structure, it’s possible that it could pose risks if ingested, inhaled, or if it comes into contact with skin or eyes .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in various fields, such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1,3,4-benzoxadiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O2/c1-8-21-22(14(23)10-4-2-3-5-12(10)24-8)13-11(16)6-9(7-20-13)15(17,18)19/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCUUVINQVDKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C2O1)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one

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